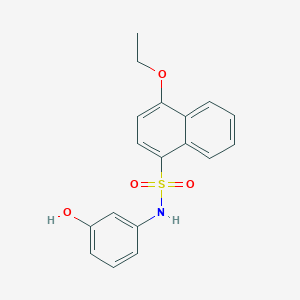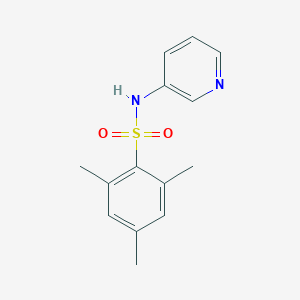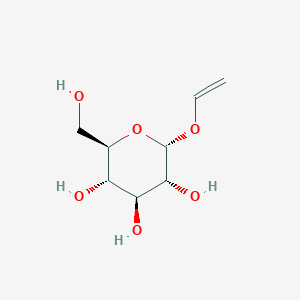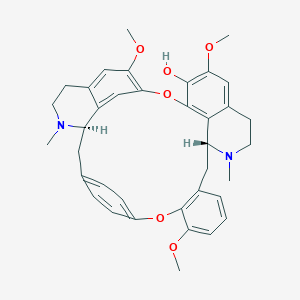
Limacine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’,12-Trimethoxy-2,2’-dimethylberbaman-7-ol (1’beta)- is a complex organic compound with the molecular formula C37H40N2O6.
Preparation Methods
The synthesis of 6,6’,12-Trimethoxy-2,2’-dimethylberbaman-7-ol (1’beta)- involves several steps. One common method starts with the sublimation of a precursor compound, followed by a reaction with ethyl acetate. This process involves multiple purification steps to obtain the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6,6’,12-Trimethoxy-2,2’-dimethylberbaman-7-ol (1’beta)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it has been studied for its potential antibacterial properties, particularly against Gram-positive bacteria and Mycobacterium tuberculosis . In medicine, it is being explored for its potential therapeutic effects, although more research is needed to fully understand its mechanisms and efficacy.
Mechanism of Action
The mechanism of action of 6,6’,12-Trimethoxy-2,2’-dimethylberbaman-7-ol (1’beta)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
6,6’,12-Trimethoxy-2,2’-dimethylberbaman-7-ol (1’beta)- can be compared with other similar compounds, such as 6,6’,7-Trimethoxy-2,2’-dimethylberbaman-12-yl methanesulfonate and 6,6’,12’-Trimethoxy-2-methyloxyacanthan-7-ol . These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
CAS No. |
10172-02-8 |
|---|---|
Molecular Formula |
C37H40N2O6 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(1R,15R)-9,21,26-trimethoxy-16,31-dimethyl-7,24-dioxa-16,31-diazaheptacyclo[23.6.2.23,6.115,19.08,13.028,32.023,34]hexatriaconta-3(36),4,6(35),8(13),9,11,19,21,23(34),25,27,32-dodecaen-22-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-15-13-23-19-31(42-4)32-21-27(23)28(38)17-22-9-11-26(12-10-22)44-36-25(7-6-8-30(36)41-3)18-29-34-24(14-16-39(29)2)20-33(43-5)35(40)37(34)45-32/h6-12,19-21,28-29,40H,13-18H2,1-5H3/t28-,29-/m1/s1 |
InChI Key |
XWPNIUMAGJGPDD-FQLXRVMXSA-N |
SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)C=CC=C5OC)OC |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)C=CC=C5OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)C=CC=C5OC)OC |
Synonyms |
(1'R)-6,6',12-Trimethoxy-2,2'-dimethylberbaman-7-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)


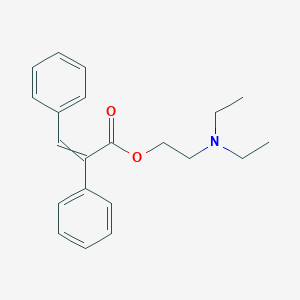
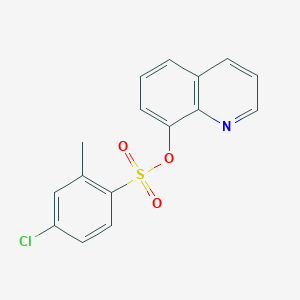
![1-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239499.png)
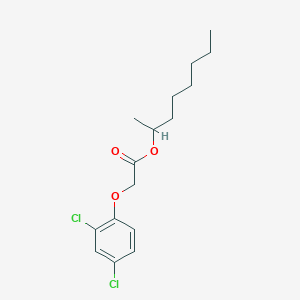
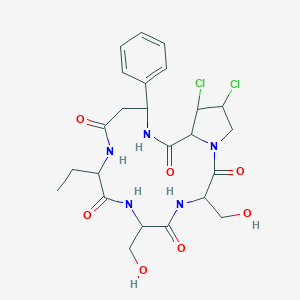

![1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239508.png)
